molecular formula C13H14O2 B3186691 2-Cyclopentylidene-2-phenylacetic acid CAS No. 126497-27-6

2-Cyclopentylidene-2-phenylacetic acid

Cat. No.: B3186691
CAS No.: 126497-27-6
M. Wt: 202.25 g/mol
InChI Key: FVUTUWDXGPHSDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclopentylidene-2-phenylacetic acid typically involves the use of commercially available reagents. One common method starts with methyl phenylacetate, which undergoes a series of reactions including Grignard reactions and recrystallization to yield the desired product . The reaction conditions often involve the use of solvents like ether and reagents such as magnesium and bromobenzene.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves large-scale reactions with stringent control over temperature and pressure to ensure consistency and quality. Recrystallization is commonly used to purify the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylidene-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Comparison with Similar Compounds

  • Alpha-phenylcyclopentaneacetic acid
  • Cyclopentyl phenyl ketone
  • Alpha-cyclopentylmandelic acid

Comparison: 2-Cyclopentylidene-2-phenylacetic acid stands out due to its unique cyclopentylidene ring fused to a phenylacetic acid moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-cyclopentylidene-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUTUWDXGPHSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C2=CC=CC=C2)C(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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